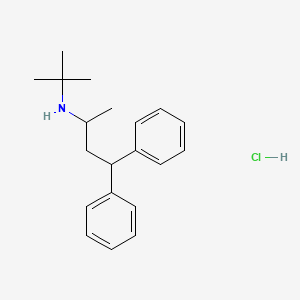

Terodiline Hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986. It was withdrawn in at least one region.

See also: Terodiline (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHAJVBYQPLAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15793-40-5 (Parent) |

Source

|

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048968 |

Source

|

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-21-5 |

Source

|

| Record name | Bicor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terodiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERODILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Dual Pharmacological Profile of Terodiline: Anticholinergic and Calcium Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terodiline (B98686) is a pharmacological agent recognized for its dual mechanism of action, functioning as both an anticholinergic and a calcium channel antagonist.[1][2][3] This unique combination of properties confers a potent relaxant effect on smooth muscle, which has been clinically leveraged for the treatment of urinary frequency and urge incontinence by reducing detrusor muscle overactivity.[1][4][5] At lower concentrations, its anticholinergic effects predominate, while at higher concentrations, the calcium entry blocking action becomes more pronounced.[6][7] This document provides an in-depth technical overview of terodiline's core pharmacological properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Anticholinergic Properties

Terodiline exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] In the urinary bladder, parasympathetic nerve fibers release acetylcholine (ACh), which stimulates primarily M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle, leading to contraction.[10][11] By blocking these receptors, terodiline inhibits the action of ACh, resulting in muscle relaxation and an increase in bladder capacity.[1][12]

Quantitative Data: Muscarinic Receptor Binding Affinity

The affinity of terodiline for various muscarinic receptor subtypes has been quantified through functional response and radioligand binding assays. The data indicates a notable selectivity for the M1 subtype relative to M2 and M3 receptors.[13]

| Receptor Subtype | Tissue/Preparation | Kb (nM) | Reference |

| M1 | Rabbit Vas Deferens | 15 | [13][14] |

| M2 | Guinea Pig Atria | 160 | [14] |

| M3 | Guinea Pig Bladder | 280 | [14] |

| M3 | Guinea Pig Ileal Muscle | 198 | [14] |

Kb (Inhibitor constant) represents the concentration of the antagonist that occupies 50% of the receptors in the absence of agonist.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of a test compound like terodiline to muscarinic receptors expressed in cell membranes.[15][16][17]

Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from muscarinic receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Sf9 insect cells engineered to express a specific human muscarinic receptor subtype (e.g., M1, M2, M3).[15][16][17]

-

Radioligand: 3H-N-methylscopolamine (3H-NMS), a non-selective muscarinic antagonist.[16]

-

Test Compound: Terodiline, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a known non-selective muscarinic antagonist, such as atropine (B194438) (10 µM).[16]

-

Assay Buffer: e.g., 20 mM Tris pH 7.5, 1 mM EDTA.[16]

-

Instrumentation: Glass fiber filter plates, a cell harvester, and a liquid scintillation counter.[16][18]

Procedure:

-

Preparation: Pre-treat glass fiber filter plates with a solution like 0.1% polyethyleneimine (PEI) to reduce non-specific binding.[18]

-

Incubation: In the wells of a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand (3H-NMS, e.g., 0.6 nM), and serial dilutions of the test compound (terodiline).[16][19] For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of atropine.

-

Equilibration: Incubate the plates for a sufficient period (e.g., 2 hours) at a controlled temperature (e.g., 20°C) with shaking to allow the binding to reach equilibrium.[16]

-

Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.[16]

-

Quantification: Dry the filter plates and add a scintillation cocktail to each well.[19] Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts from atropine wells) from the total binding (counts in the absence of a competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terodiline that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: Muscarinic M3 receptor signaling pathway and its inhibition by terodiline.

Calcium Antagonist Properties

In addition to its anticholinergic activity, terodiline functions as a calcium channel blocker, directly inhibiting the influx of extracellular calcium into smooth muscle cells.[6][20][21] This action is primarily on L-type voltage-gated calcium channels.[22] The influx of calcium is a critical step in the excitation-contraction coupling of muscle cells; therefore, by blocking these channels, terodiline further promotes muscle relaxation.[23]

Quantitative Data: Calcium Channel Blocking Activity

The inhibitory potency of terodiline on L-type calcium channels has been determined in various tissues, with IC50 values indicating moderate potency.

| Tissue / Cell Type | IC50 (µM) | Reference(s) |

| Guinea-pig Bladder Smooth Muscle | 1.7 | [20][21][22] |

| Rabbit Mesenteric & Coronary Arteries | 5 - 20 | [22] |

| Guinea-pig Ventricular Myocytes | 12.2 - 15.2 | [20][22][24] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for measuring the effect of terodiline on L-type calcium channel currents (ICa,L) in isolated single cells.[20][21]

Objective: To quantify the inhibitory effect of terodiline on voltage-gated calcium channels by measuring ionic currents.

Materials:

-

Cell Preparation: Acutely isolated single smooth muscle cells (e.g., from guinea pig urinary bladder) or ventricular myocytes.[20][21]

-

Solutions:

-

External (Bath) Solution: Containing physiological concentrations of ions, with Ba2+ or Ca2+ as the charge carrier.

-

Internal (Pipette) Solution: Containing ions to mimic the intracellular environment (e.g., Cs+-based to block K+ currents), a Ca2+ buffer (e.g., EGTA), and ATP.

-

-

Instrumentation: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system, and glass micropipettes.

Procedure:

-

Cell Isolation: Enzymatically digest the tissue of interest (e.g., bladder detrusor) to obtain a suspension of single, viable smooth muscle cells.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a fine tip (resistance of a few megaohms when filled with internal solution).

-

Seal Formation: Under microscopic view, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where most calcium channels are closed (e.g., -43 mV).[20] Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels, and record the resulting inward calcium current (ICa,L).[20]

-

Drug Application: After recording stable baseline currents, perfuse the bath with the external solution containing a known concentration of terodiline.

-

Data Recording: Record the calcium currents again in the presence of the drug. The reduction in the current's amplitude indicates channel blockade. Repeat with multiple concentrations to establish a dose-response relationship.

-

Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the drug concentration and fit the data to determine the IC50 value.

Signaling Pathway: L-Type Calcium Channel Blockade

Caption: L-type calcium channel signaling and its inhibition by terodiline.

Integrated Mechanism of Action

The clinical efficacy of terodiline in treating detrusor overactivity stems from the synergistic action of its two distinct pharmacological properties. The anticholinergic effect reduces the baseline parasympathetic tone on the bladder, while the calcium antagonist effect directly inhibits the contractility of the smooth muscle cells, regardless of the stimulus. This dual mechanism provides a comprehensive blockade of the pathways leading to muscle contraction.

Logical Relationship of Dual Properties

Caption: Logical flow from terodiline's dual properties to its therapeutic effect.

Experimental Workflow Visualizations

Workflow for Radioligand Binding Assay

Caption: High-level workflow for a competitive radioligand binding assay.

Workflow for Whole-Cell Patch-Clamp Assay

Caption: Experimental workflow for determining IC50 via whole-cell patch-clamp.

Conclusion and Clinical Context

Terodiline possesses a well-documented dual mechanism of action, combining muscarinic receptor antagonism with L-type calcium channel blockade to effectively relax bladder smooth muscle.[1][6] This profile made it an effective therapy for urge incontinence.[1] However, its clinical use was curtailed due to findings of cardiotoxicity, specifically the risk of QT prolongation and torsades de pointes.[3] This adverse effect is attributed to the blockade of the hERG (Kv11.1) potassium channel, a liability not directly related to its primary therapeutic mechanisms.[3][9] For drug development professionals, terodiline serves as a critical case study, illustrating the power of a dual-action mechanism while underscoring the imperative for comprehensive safety profiling, particularly against off-target ion channels like hERG.

References

- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terodiline [medbox.iiab.me]

- 3. Terodiline - Wikipedia [en.wikipedia.org]

- 4. [Effect of terodiline hydrochloride on the function of urinary bladder in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of terodiline treatment in women with motor urge incontinence. Results from a double-blind study and long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. uspharmacist.com [uspharmacist.com]

- 12. A calcium blocking and anticholinergic agent (terodiline) in the treatment of detrusor hyperreflexia: a placebo-controlled, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 24. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine

Introduction

(RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is a chiral secondary amine with the molecular formula C₂₀H₂₇N. Its structure features a butylamine (B146782) backbone with a tert-butyl group attached to the nitrogen atom at the 2-position and two phenyl groups attached to the carbon atom at the 4-position. The designation "(RS)" indicates that it is a racemic mixture of two enantiomers. Due to the limited availability of public domain data, this guide will focus on the structural elucidation based on its IUPAC name, a plausible synthetic approach derived from established chemical principles, and general characteristics expected for a molecule of this class. Currently, there is a lack of comprehensive experimental data, such as detailed quantitative properties, specific experimental protocols for its synthesis and characterization, and defined biological signaling pathways in the public scientific literature.

Chemical Structure and Properties

Based on its systematic name, the chemical structure of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine can be determined as follows:

-

Butan-2-amine: A four-carbon chain (butane) with an amino group (-NH₂) at the second carbon.

-

N-tert-butyl: A tert-butyl group, -C(CH₃)₃, is attached to the nitrogen atom of the amino group.

-

4,4-diphenyl: Two phenyl groups (-C₆H₅) are attached to the fourth carbon of the butane (B89635) chain.

-

(RS): The carbon at the 2-position, bonded to the nitrogen, is a stereocenter, and the compound exists as a racemic mixture of the (R) and (S) enantiomers.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₇N |

| Molecular Weight | 281.44 g/mol |

| Appearance | Likely a solid or viscous oil at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758), and poorly soluble in water. |

| Boiling Point | Predicted to be high due to its molecular weight and aromatic nature. |

| Melting Point | Dependent on the crystalline form, but likely above room temperature. |

Proposed Synthesis Workflow

A plausible and common method for the synthesis of secondary amines like (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine from a ketone and a primary amine, followed by the reduction of the imine to the corresponding amine.

Caption: Proposed synthetic workflow for (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine via reductive amination.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol is a generalized procedure and would require optimization for the specific synthesis of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine.

Materials:

-

4,4-Diphenylbutan-2-one (ketone starting material)

-

tert-Butylamine (primary amine)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (reducing agent)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous solvent)

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-diphenylbutan-2-one (1.0 eq) and anhydrous dichloroethane.

-

Amine Addition: Add tert-butylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

-

Reaction: Continue to stir the reaction mixture at room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H bond in the secondary amine.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been documented for (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, compounds with similar structural motifs, particularly diphenylalkane derivatives, have been investigated for various pharmacological activities. The presence of the two phenyl groups and the secondary amine moiety suggests potential interactions with biological targets.

A hypothetical signaling pathway that could be investigated for a compound of this class might involve its interaction with cell surface receptors, leading to downstream signaling cascades.

Caption: A hypothetical signaling pathway for a bioactive diphenylalkane amine derivative.

Disclaimer: The information provided in this document regarding the synthesis and biological activity of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is based on general chemical principles and data for structurally related compounds. Due to the lack of specific published data for the title compound, the proposed protocols and pathways are illustrative and would require experimental validation. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous experimental investigation.

The Dual-Acting Urological Agent: A Technical Guide to the Discovery and Synthesis of Terodiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terodiline (B98686), a compound initially investigated for angina, was repurposed for the treatment of urinary incontinence due to its unique dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of terodiline. It details experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes its signaling pathways and experimental workflows. Despite its clinical efficacy, terodiline was withdrawn from the market due to concerns of cardiotoxicity, specifically QT interval prolongation, which has been linked to its interaction with hERG channels.[2][3][4] This document serves as a detailed resource for researchers and professionals in drug development, offering insights into the multifaceted nature of terodiline's pharmacology and the importance of stereochemistry in drug safety and efficacy.

Discovery and Development

Initially developed as an antianginal agent, terodiline's potential for treating urinary incontinence was discovered due to its side effect of urinary retention.[3] This led to its redevelopment and marketing for urge incontinence and other symptoms of an unstable bladder.[1][3] Clinical trials demonstrated its effectiveness in reducing diurnal and nocturnal micturition frequency and incontinence episodes.[1][5] However, in 1991, reports of serious cardiac arrhythmias, including torsades de pointes, led to its worldwide withdrawal.[3][4]

Synthesis of Racemic Terodiline

A plausible and efficient method for the synthesis of racemic terodiline is a two-step process commencing with diphenylmethane (B89790).[6]

Experimental Protocol: Synthesis of Racemic Terodiline[6]

Step 1: Deprotonation of Diphenylmethane

-

In a round-bottomed flask under an inert atmosphere, dissolve diphenylmethane in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The appearance of a deep red color indicates the formation of the resonance-stabilized diphenylmethyl anion.

-

Stir the reaction mixture at -78°C for one hour.

Step 2: Nucleophilic Substitution

-

To the solution containing the diphenylmethyl anion, add a solution of N-tert-butyl-2-chloropropylamine in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the aqueous layer and extract the aqueous phase with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic terodiline.

Mechanism of Action

Terodiline exhibits a dual mechanism of action, functioning as both an anticholinergic agent and a calcium channel blocker.[2][7] This combined activity contributes to its efficacy in relaxing the detrusor muscle of the bladder.[1]

Anticholinergic Activity

Terodiline acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] By blocking the binding of acetylcholine, a neurotransmitter that mediates bladder contraction, terodiline reduces involuntary detrusor muscle contractions.[8] Terodiline hydrochloride shows selectivity for the M1 subtype of muscarinic receptors.[9]

Calcium Channel Blocking Activity

Terodiline also functions as a calcium channel blocker, directly inhibiting the influx of calcium ions (Ca²⁺) into smooth muscle cells through L-type voltage-gated calcium channels.[4][10] This reduction in intracellular calcium concentration leads to the relaxation of the detrusor muscle.[2][10]

Stereochemistry and Pharmacological Activity

Terodiline is a chiral molecule, and its enantiomers exhibit different pharmacological properties.[3] The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects and, notably, the prolongation of the QT interval associated with cardiotoxicity.[3] Conversely, the (S)-(-)-enantiomer is the more potent calcium channel blocker.[3][4]

Pharmacokinetic Profile

Terodiline is well absorbed after oral administration and has a long elimination half-life, which allows for once-daily or twice-daily dosing.[1][11]

| Parameter | Racemic Terodiline | R(+)-Terodiline |

| Bioavailability | 64% - 105% (mean 92%)[11] | 93% ± 19%[12] |

| Elimination Half-life | ~60-65 hours[7][11] | 56 ± 26 hours[12] |

| Volume of Distribution | ~417 - 500 L[7][11] | 372 ± 84 L[12] |

| Systemic Clearance | 4.8 L/h[11] | 86 ± 29 mL/min[12] |

| Time to Max. Concentration | - | 5.6 ± 2.2 hours[12] |

Clinical Efficacy and Adverse Effects

Clinical trials have demonstrated the efficacy of terodiline in treating urinary frequency and urge incontinence.[5][13][14][15]

| Study Outcome | Result |

| Diurnal Urinary Frequency | 66.2% effective rate |

| Nocturnal Urinary Frequency | 68.0% effective rate |

| Urinary Incontinence | 68.8% effective rate |

| Nocturnal Enuresis | 78.3% effective rate |

The most commonly reported adverse effects were anticholinergic in nature, such as dry mouth.[1][5] However, the most serious adverse effect was the dose-dependent prolongation of the QTc interval, leading to an increased risk of torsades de pointes.[16] This cardiotoxicity is attributed to the blockade of the hERG potassium channel.[2][17]

In Vitro Evaluation of Terodiline

The pharmacological properties of terodiline can be assessed using various in vitro models.

Experimental Protocol: Isolated Detrusor Muscle Strip Assay[8]

-

Tissue Preparation: Isolate urinary bladders from an appropriate animal model (e.g., rabbit, guinea pig) in cold, oxygenated Krebs-Henseleit solution.

-

Dissection: Carefully dissect longitudinal smooth muscle strips from the bladder dome.

-

Mounting: Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Connect the tissue to an isometric force transducer and allow it to equilibrate under a set tension.

-

Contraction Induction: Induce muscle contraction using a contractile agonist such as carbachol.

-

Drug Application: Add increasing concentrations of terodiline to the organ bath to generate a concentration-response curve and determine its inhibitory effect on muscle contraction.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[10]

-

Cell Preparation: Isolate single smooth muscle cells or cardiomyocytes.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to measure ionic currents across the cell membrane.

-

Voltage Protocol: Apply a voltage protocol to elicit L-type calcium channel currents.

-

Drug Perfusion: Perfuse the cell with solutions containing varying concentrations of terodiline.

-

Data Acquisition and Analysis: Record the changes in the calcium current to determine the half-maximal inhibitory concentration (IC₅₀) of terodiline.

Conclusion

Terodiline represents a significant case study in drug development, highlighting the potential for drug repurposing and the critical importance of thorough safety evaluations, particularly concerning stereoisomers. Its dual mechanism of action provided a strong therapeutic rationale for its use in overactive bladder. However, the unforeseen cardiotoxicity associated with one of its enantiomers ultimately led to its withdrawal. The story of terodiline underscores the need for comprehensive preclinical and clinical safety testing, including the evaluation of individual enantiomers, to ensure patient safety. The detailed synthetic and pharmacological data presented in this guide can serve as a valuable resource for the development of safer and more effective treatments for urological disorders.

References

- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terodiline [medbox.iiab.me]

- 3. Terodiline – Chiralpedia [chiralpedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. [Clinical evaluation of this compound in patients with urinary frequency or incontinence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics of terodiline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of R(+)-terodiline given intravenously and orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Terodiline in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Terodiline in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. medchemexpress.com [medchemexpress.com]

Terodiline Hydrochloride: An In-depth Technical Guide on its M1-Selective Muscarinic Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terodiline (B98686) hydrochloride is a compound recognized for its dual pharmacological actions as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2] This technical guide focuses on its activity as an M1-selective muscarinic antagonist, a property that has been a subject of interest in drug development. This document provides a comprehensive overview of the quantitative data supporting its receptor selectivity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.

Introduction to Terodiline and Muscarinic Receptors

Terodiline (N-tert-butyl-1-methyl-3,3-diphenylpropylamine HCl) was initially developed for the treatment of urinary frequency and urge incontinence.[1][3] Its therapeutic effects are attributed to its anticholinergic properties and its ability to block calcium channels.[1][2] The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which are involved in a wide array of physiological functions.[2][4] The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate phospholipase C (PLC), while M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase.[2] The M1 receptor is predominantly found in the central nervous system and exocrine glands.[3] Terodiline has demonstrated a notable selectivity for the M1 receptor subtype.[1][3]

Quantitative Pharmacological Data

The M1-selective antagonist activity of terodiline has been quantified through functional response assays. The equilibrium dissociation constants (Kb) from these studies are summarized in the table below. A lower Kb value indicates a higher binding affinity.

| Receptor Subtype | Tissue Preparation | Kb (nM) | Selectivity (fold) vs. M1 | Reference |

| M1 | Rabbit Vas Deferens | 15 | - | [1][3] |

| M2 | Guinea Pig Atria | 160 | 10.7 | [1][3] |

| M3 | Guinea Pig Bladder Detrusor Muscle | 280 | 18.7 | [1][3] |

| M3 | Rabbit Ileal Muscle | 198 | 13.2 | [1] |

A comparative guide also reports a pKb value for terodiline at the M1 receptor, which is the negative logarithm of the Kb value.

| Compound | M1 (pKb) | M2 (pKb) | M3 (pKb) |

| Terodiline | 7.82 | 6.80 | 6.55 |

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor, upon activation by an agonist, initiates a signaling cascade through its coupling with the Gq protein. Antagonism of this receptor by terodiline blocks these downstream effects.

Caption: M1 muscarinic receptor signaling pathway antagonism by terodiline.

Experimental Protocols

The characterization of a muscarinic antagonist like terodiline involves a series of in vitro experiments to determine its binding affinity and functional potency.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of terodiline for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.[4]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[4]

-

Test Compound: Terodiline hydrochloride.

-

Non-specific binding control: Atropine (B194438) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates (GF/B).[5]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Terodiline solution (or vehicle for total binding, or atropine for non-specific binding).

-

[³H]-NMS (at a concentration close to its Kd).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.[5]

-

Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[6]

Phosphoinositide (PI) Hydrolysis Functional Assay

This assay measures the functional antagonism of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the inhibition of agonist-induced inositol (B14025) phosphate (B84403) accumulation.

Objective: To determine the functional potency (IC50) of terodiline in blocking carbachol-stimulated PI hydrolysis in cells expressing the M1 receptor.

Materials:

-

CHO cells stably expressing the human M1 receptor (CHO-hM1).

-

[³H]-myo-inositol.

-

Agonist: Carbachol (B1668302).

-

Antagonist: this compound.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

Stop Solution: 0.1 M Formic acid.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Seed CHO-hM1 cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]-myo-inositol in inositol-free medium overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a fixed concentration of carbachol (typically EC80) for 1 hour.

-

Terminate the reaction by adding ice-cold stop solution.

-

Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

Determine the IC50 value of terodiline by non-linear regression analysis of the concentration-response curve.

Schild Analysis

Schild analysis is used to characterize the nature of the antagonism (e.g., competitive) and to determine the antagonist's affinity (pA2 value).

Objective: To determine the pA2 value for terodiline at the M1 receptor and to confirm competitive antagonism.

Procedure:

-

Perform a functional assay (e.g., PI hydrolysis or calcium flux) to generate concentration-response curves for an agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of terodiline.

-

Determine the EC50 of the agonist for each concentration of terodiline.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of terodiline on the x-axis.

-

The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[7]

Experimental Workflow for Muscarinic Antagonist Characterization

The discovery and characterization of a novel muscarinic antagonist follows a structured workflow from initial screening to detailed pharmacological profiling.

Caption: A typical workflow for the characterization of a novel GPCR antagonist.

Conclusion

This compound exhibits a clear preference for the M1 muscarinic receptor over M2 and M3 subtypes based on functional assay data. Its characterization relies on a suite of well-established in vitro pharmacological techniques, including competitive radioligand binding and functional assays measuring downstream signaling events. The methodologies and workflows detailed in this guide provide a framework for the comprehensive evaluation of terodiline and other novel muscarinic receptor antagonists, which is essential for advancing drug discovery efforts in this area. Further studies utilizing recombinant human receptors for all five subtypes in parallel assays would provide a more complete and definitive selectivity profile for terodiline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

Terodiline Hydrochloride: A Technical Guide for Detrusor Instability Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terodiline (B98686) hydrochloride is a compound that garnered significant interest for the treatment of detrusor instability, a condition now more commonly known as overactive bladder (OAB). Its therapeutic potential stemmed from a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1] This dual activity was thought to offer a balanced approach to reducing involuntary bladder contractions, the hallmark of detrusor instability.[1][2] While initially demonstrating clinical efficacy, Terodiline was later withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval and the associated risk of Torsades de Pointes.[3] This technical guide provides a comprehensive overview of Terodiline hydrochloride, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its molecular and logical pathways to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics

Terodiline's pharmacological profile is characterized by its interaction with both muscarinic receptors and L-type calcium channels.

Muscarinic Receptor Antagonism

Terodiline acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its binding affinity varies across the different receptor subtypes.

| Receptor Subtype | Tissue Source | Kb (nM) |

| M1 | Rabbit Vas Deferens | 15 |

| M2 | Rabbit Atria | 160 |

| M3 | Rabbit Bladder | 280 |

| M3 | Rabbit Ileal Muscle | 198 |

Data sourced from MedchemExpress.com

Calcium Channel Blockade

In addition to its anticholinergic effects, Terodiline functions as a calcium channel blocker. This activity contributes to the relaxation of the detrusor smooth muscle.

| Parameter | Cell Type | Value |

| IC50 | Guinea Pig Ventricular Myocytes | 12.2 - 15.2 µM |

| Kd | Guinea Pig Bladder Smooth Muscle Cells | 1.7 µM |

Data sourced from PubMed articles.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and elderly patient populations.

Healthy Volunteers

| Parameter | Route | Value |

| Bioavailability | Oral | 64% - 105% (mean 92%) |

| Elimination Half-life | IV | ~63 hours |

| Oral | ~65 hours | |

| Volume of Distribution | IV | ~417 L |

| Serum Clearance | IV | ~4.8 L/h |

Data from a study in nine healthy volunteers.

Elderly Patients

| Parameter | Dosage | Value |

| Elimination Half-life | 12.5 mg b.d. | ~131 hours |

| Oral Clearance | 12.5 mg b.d. | ~39 ml/min |

| Steady-state Serum Concentration | 12.5 mg b.d. | ~518 µg/L |

Data from a study in geriatric patients with urinary incontinence.

Clinical Efficacy in Detrusor Instability

Clinical trials have demonstrated Terodiline's effectiveness in managing the symptoms of detrusor instability.

Placebo-Controlled and Comparative Studies

| Study Population | Dosage | Key Outcomes |

| Women with urge incontinence | 25 mg twice daily | 70% decrease in incontinent episodes per week (from 15.8 to 4.9)[4] |

| Women with idiopathic detrusor instability | Dose-titrated | Significant decrease in urinary frequency and incontinence episodes[2] |

| Women with motor urge incontinence | 37.5 mg daily | Significant increase in bladder volume at leakage (170 to 270 ml) and bladder capacity (320 to 390 ml) compared to placebo[5] |

| Patients with detrusor instability | 37.5 mg and 50 mg | Two-thirds of patients reported symptomatic relief[6] |

| Patients with neurogenic detrusor hyperactivity | Intravesical instillation (10-5 M) | Bladder capacity increased from 289 to 413 ml in the neurogenic group[7] |

Experimental Protocols

In Vitro Assessment of Bladder Contractility

Objective: To determine the effect of Terodiline on agonist-induced contractions of isolated detrusor smooth muscle strips.

Methodology:

-

Tissue Preparation: Urinary bladders are excised from an appropriate animal model (e.g., guinea pig, rabbit) and placed in cold, oxygenated Krebs-Henseleit solution.

-

Strip Dissection: Longitudinal strips of detrusor smooth muscle (approximately 10 mm in length and 2 mm in width) are carefully dissected from the bladder dome. The urothelium may be removed to isolate the effects on the smooth muscle.

-

Mounting: The muscle strips are mounted vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: An initial tension of approximately 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15-20 minutes.

-

Contraction Induction: A contractile agonist, such as carbachol (B1668302) or potassium chloride, is added to the organ bath to induce a stable contraction.

-

Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath.

-

Data Analysis: The relaxation of the muscle strip is measured as a percentage of the pre-induced contraction. The concentration of Terodiline that produces a 50% relaxation (IC₅₀) is calculated.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

Objective: To quantify the inhibitory effect of Terodiline on L-type calcium channels in isolated bladder smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are isolated from the detrusor muscle of an appropriate animal model using enzymatic digestion.

-

Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution mimicking the intracellular ionic composition.

-

Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp and Recording: The cell membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Depolarizing voltage steps are applied to activate L-type calcium channels, and the resulting inward calcium current is recorded.

-

Drug Application: this compound, at various concentrations, is applied to the cell via the external solution.

-

Data Analysis: The peak inward calcium current is measured before and after the application of Terodiline. The percentage of current inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.

Visualizations

Caption: Dual mechanism of action of Terodiline on detrusor smooth muscle.

Caption: Experimental workflow for in vitro bladder contractility assay.

Caption: Logical relationship of Terodiline's actions and outcomes.

Conclusion

This compound represents a significant case study in drug development, illustrating the potential of a dual-action compound for treating detrusor instability while also highlighting the critical importance of thorough cardiovascular safety profiling. Its efficacy in reducing the symptoms of overactive bladder was supported by both preclinical and clinical data. However, the off-target effect on cardiac ion channels, leading to QT prolongation, ultimately led to its withdrawal from the market. The data and methodologies presented in this guide offer valuable insights for researchers exploring new therapeutic agents for urological conditions, emphasizing the need for a comprehensive understanding of a compound's full pharmacological profile.

References

- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. auajournals.org [auajournals.org]

- 3. Is QT interval prolongation harmful? A regulatory perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized double-blind trial of terodiline in the treatment of urge incontinence in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of terodiline treatment in women with motor urge incontinence. Results from a double-blind study and long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urodynamic effects of intravesical instillation of terodiline in healthy volunteers and in patients with detrusor hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Terodiline-Induced Torsades de Pointes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terodiline (B98686), a drug previously used for urinary incontinence, was withdrawn from the market due to its association with a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying terodiline-induced TdP. The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This blockade leads to a prolongation of the QT interval on the electrocardiogram, a key risk factor for TdP. Additionally, terodiline exhibits calcium channel blocking activity, which modulates its effect on the cardiac action potential, characteristically causing "triangulation." This guide synthesizes quantitative data from multiple studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key pathways and workflows.

Introduction: Terodiline and Torsades de Pointes

Terodiline is a compound with both anticholinergic and calcium antagonistic properties.[1] While effective for its intended indication, its use was curtailed by reports of serious cardiovascular adverse effects, most notably polymorphic ventricular tachycardia, specifically Torsades de Pointes.[2][3][4] TdP is a life-threatening arrhythmia characterized by a "twisting of the points" of the QRS complexes on an ECG and is mechanistically linked to the prolongation of the QT interval.[5][6] Understanding the precise mechanism by which terodiline induces TdP is critical for drug development and safety assessment, as hERG channel blockade and QT prolongation are major concerns for a wide range of non-cardiac drugs.[7][8]

The arrhythmogenic potential of terodiline arises from its complex interaction with multiple cardiac ion channels, which alters the delicate balance of ionic currents that govern the cardiac action potential. This guide will dissect these interactions at the molecular and cellular levels.

Molecular Mechanism: Interaction with Cardiac Ion Channels

The arrhythmogenic activity of terodiline is primarily attributed to its effects on two key cardiac ion channels: the hERG potassium channel and the L-type calcium channel.

Blockade of the hERG (I_Kr_) Potassium Channel

The predominant mechanism underlying terodiline-induced QT prolongation is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr_), which is encoded by the hERG gene.[9] The I_Kr_ current plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of this outward potassium current delays repolarization, prolongs the action potential duration (APD), and consequently lengthens the QT interval on the ECG.[7][8]

Numerous studies have quantified the inhibitory effect of terodiline on the hERG channel, consistently demonstrating potent blockade at clinically relevant concentrations.

Blockade of the L-type (I_Ca,L_) Calcium Channel

In addition to its potent hERG blocking activity, terodiline also inhibits the L-type calcium current (I_Ca,L_).[7][10][11] The I_Ca,L_ is responsible for the plateau phase (Phase 2) of the cardiac action potential. Blockade of this inward calcium current would be expected to shorten the action potential duration. This dual ion channel activity contributes to the unique electrophysiological profile of terodiline.

Cellular Electrophysiological Consequences

The combined effects of I_Kr_ and I_Ca,L_ blockade by terodiline result in a characteristic modification of the cardiac action potential waveform, a phenomenon known as "triangulation."

Action Potential Duration and Triangulation

While the blockade of I_Kr_ by terodiline tends to prolong the overall action potential duration (specifically APD90), the concurrent blockade of I_Ca,L_ shortens the early phases of repolarization (APD30 and APD50).[12][13] This differential effect on the action potential waveform leads to a more triangular shape, a phenomenon referred to as triangulation.[14][15][16] Action potential triangulation is considered a more specific indicator of proarrhythmic risk than simple APD prolongation.[14][17]

The following table summarizes the quantitative effects of terodiline on action potential duration at different stages of repolarization.

Table 1: Quantitative Effects of Terodiline on Cardiac Action Potential Duration

| Concentration | Change in APD30 (%) | Change in APD50 (%) | Change in APD90 (%) | Stimulation Frequency (Hz) | Reference |

| Increasing Concentrations | Shortened | Shortened | Prolonged | 1 and 2 | [12][13] |

| <10 µM | - | - | Lengthened by up to 12% | Not Specified | [11] |

Genesis of Early Afterdepolarizations and Torsades de Pointes

The prolongation of the repolarization phase due to I_Kr_ blockade creates a window of vulnerability for the development of early afterdepolarizations (EADs).[18] EADs are abnormal depolarizations that occur during Phase 2 or Phase 3 of the action potential and are considered the triggering events for TdP.[18][19] The altered action potential shape and increased dispersion of repolarization across the ventricular wall, exacerbated by triangulation, create a substrate for the propagation of these triggered beats, leading to the characteristic polymorphic ventricular tachycardia of Torsades de Pointes.[15]

Quantitative Data on Ion Channel Inhibition

The following table provides a summary of the 50% inhibitory concentrations (IC50) of terodiline for the hERG potassium channel and the L-type calcium channel from various studies.

Table 2: IC50 Values for Terodiline Inhibition of Cardiac Ion Channels

| Ion Channel | IC50 Value | Experimental System | Reference |

| hERG (I_Kr_) | ~0.7 µM | Guinea pig ventricular myocytes | [11] |

| hERG (I_Kr_) | Not specified | Racemic terodiline blocks at clinically relevant concentrations | [9] |

| L-type Calcium (I_Ca,L_) | 12.2 µM | Guinea pig ventricular myocytes (Cs+-dialysed cells, 0.1 Hz) | [7][10] |

| L-type Calcium (I_Ca,L_) | 15.2 µM | Guinea pig ventricular myocytes (K+-dialysed cells, 0.1 Hz) | [7][10] |

| L-type Calcium (I_Ca,L_) | 12 µM | Guinea pig ventricular myocytes | [11] |

| Slowly Activating Delayed-Rectifier K+ (I_Ks_) | 26 µM | Guinea pig ventricular myocytes | [11] |

Experimental Protocols

The investigation of terodiline's cardiac effects relies heavily on in vitro electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp for hERG Current Measurement

Objective: To measure the inhibitory effect of terodiline on the hERG potassium current.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[2][20]

-

Cells are cultured according to standard protocols and harvested for experiments.

Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[5]

-

Intracellular (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.[5]

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.[5]

-

To elicit hERG currents, a depolarizing pulse to +40 mV for 500 ms (B15284909) is applied, followed by a repolarizing ramp down to -80 mV over 100 ms. This protocol is repeated at regular intervals (e.g., every 5 seconds).[5][21]

-

The peak tail current during the repolarization phase is measured to assess hERG channel activity.

Data Analysis:

-

Terodiline is applied at increasing concentrations, and the percentage of current inhibition is calculated.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp for L-type Calcium Current Measurement

Objective: To measure the inhibitory effect of terodiline on the L-type calcium current.

Cell Preparation:

Solutions:

-

Similar ionic compositions as for hERG measurements are used, with specific adjustments to isolate the calcium current (e.g., using Cs+ in the pipette solution to block potassium currents).

Voltage-Clamp Protocol:

-

The holding potential is typically set at -40 mV or -80 mV.[7][10]

-

Depolarizing pulses to 0 mV for a duration of 200 ms are applied at a specific frequency (e.g., 0.1 Hz) to elicit I_Ca,L_.[10]

-

The peak inward current is measured.

Data Analysis:

-

The concentration-dependent inhibition of the peak I_Ca,L_ is determined, and the IC50 is calculated.

Visualizations of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Molecular and cellular cascade of terodiline-induced Torsades de Pointes.

Experimental Workflow for Ion Channel Assessment

Caption: Workflow for assessing terodiline's effect on ion channels.

Logical Relationship of Electrophysiological Events

Caption: Logical flow from terodiline administration to Torsades de Pointes.

Conclusion

The induction of Torsades de Pointes by terodiline is a multifactorial process rooted in its specific interactions with cardiac ion channels. The primary initiating event is the potent blockade of the hERG potassium channel, leading to delayed repolarization and QT interval prolongation. This effect is modulated by a concurrent blockade of the L-type calcium channel, resulting in the characteristic proarrhythmic signature of action potential triangulation. This detailed understanding of the mechanism of terodiline-induced TdP serves as a critical case study for drug development, emphasizing the importance of comprehensive in vitro ion channel screening and the assessment of subtle changes in the cardiac action potential waveform to predict proarrhythmic risk. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of drug-induced arrhythmogenesis.

References

- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. porsolt.com [porsolt.com]

- 3. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration dependent cardiotoxicity of terodiline in patients treated for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. researchgate.net [researchgate.net]

- 7. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Action potentials, contraction, and membrane currents in guinea pig ventricular preparations treated with the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Instability and triangulation of the action potential predict serious proarrhythmia, but action potential duration prolongation is antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Not all Long-QTs Are The Same, Proarrhytmic Quantification with Action Potential Triangulation and Alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mappinglab.com [mappinglab.com]

- 17. cinc.org [cinc.org]

- 18. Predicting drug‐induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. evotec.com [evotec.com]

- 21. fda.gov [fda.gov]

Terodiline's Impact on the hERG Channel and QT Prolongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terodiline (B98686), a once-prescribed medication for urinary incontinence, was withdrawn from the market due to significant cardiovascular adverse effects, primarily QT interval prolongation and the induction of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the molecular mechanisms underlying terodiline's cardiotoxicity, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Through a comprehensive review of electrophysiological, pharmacological, and clinical data, this document outlines the quantitative effects of terodiline, details the experimental protocols used for its assessment, and visualizes the key mechanisms and workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in cardiovascular safety pharmacology and the development of safer medicines.

Introduction: The Clinical Context of Terodiline's Cardiotoxicity

Terodiline was utilized for its dual-action as an antimuscarinic and a calcium channel blocker to treat urinary incontinence.[1] However, post-market surveillance revealed a concerning association with adverse cardiac events, including significant QT interval prolongation, bradycardia, and ventricular tachyarrhythmias.[2][3] The prolongation of the QT interval, a measure of the time it takes for the ventricles to repolarize after a heartbeat, is a well-established risk factor for TdP.[4] Clinical studies on patients treated with terodiline demonstrated a concentration-dependent increase in the corrected QT interval (QTc).[5][6] In a prospective study involving elderly patients, a 7-day treatment with 12.5 mg of terodiline twice daily resulted in a mean increase in QT by 29 ms (B15284909) and QTc by 15 ms, accompanied by a decrease in resting heart rate.[3] This direct link between therapeutic concentrations of terodiline and significant alterations in cardiac repolarization led to its eventual withdrawal and highlighted the critical importance of assessing a drug's effect on the hERG channel during preclinical development.

Molecular Mechanism: Terodiline's Interaction with the hERG Channel

The primary mechanism underlying terodiline-induced QT prolongation is the blockade of the hERG potassium channel. The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[1][7] Inhibition of IKr leads to a delay in ventricular repolarization, manifesting as a prolonged action potential duration (APD) and, consequently, a longer QT interval on an electrocardiogram (ECG).

Terodiline has been shown to block the IKr current at clinically relevant concentrations.[8] The inhibitory effect is stereoselective, with the (R)-enantiomer of terodiline being predominantly responsible for the QT prolongation.[1] Studies on healthy volunteers showed that both racemic terodiline and the (R)-enantiomer significantly increased the QTc interval, while the (S)-enantiomer had no such effect.[1] The binding site for terodiline, like many other hERG-blocking drugs, is located within the central cavity of the channel's pore domain.[7] Key residues, such as Tyrosine 652 and Phenylalanine 656 on the S6 helix, are critical for the high-affinity binding of many hERG inhibitors.[9][10] Terodiline is thought to preferentially bind to the open and/or inactivated states of the hERG channel, a characteristic common to many QT-prolonging drugs.[11]

Quantitative Analysis of Terodiline's Electrophysiological Effects

The inhibitory effects of terodiline on various cardiac ion channels have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Terodiline on Cardiac Ion Currents

| Ion Current | Channel | Preparation | IC50 (µM) | Reference(s) |

| IKr (rapid delayed rectifier K+) | hERG | Guinea pig ventricular myocytes | ~0.7 | [2][12] |

| IKr (rapid delayed rectifier K+) | hERG-transfected cells | 0.375 | [13][14] | |

| IKs (slow delayed rectifier K+) | KCNQ1/KCNE1 | Guinea pig ventricular myocytes | 26 | [2] |

| ICa,L (L-type Ca2+) | Cav1.2 | Guinea pig ventricular myocytes | 12 | [2][15] |

Table 2: Clinical Data on Terodiline-Induced QT Prolongation

| Study Population | Terodiline Dosage | Mean QTc Increase | Reference(s) |

| Elderly in-patients | 12.5 mg twice daily for 7 days | 15 ms | [3] |

| Patients in sinus rhythm | Stable dose | 48 ms (mean drug-induced increase) | [5][6] |

| Healthy volunteers | 200 mg (racemic, single dose) | Significant increase | [1] |

| Healthy volunteers | 100 mg ((R)-enantiomer, single dose) | Significant increase | [1] |

| Healthy volunteers | 100 mg ((S)-enantiomer, single dose) | No significant effect | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's effect on the hERG channel. The following sections provide outlines of key experimental protocols.

Whole-Cell Patch Clamp Assay in hERG-Expressing Cell Lines

This is the gold-standard method for assessing a drug's direct effect on the hERG channel.

Objective: To determine the concentration-dependent inhibition of the hERG current by terodiline.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).

Cell Culture:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/ml Geneticin) to maintain hERG expression.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells are passaged at 80-90% confluency using a suitable detachment agent like Trypsin-EDTA.

Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol for IC50 Determination:

-

Establish a whole-cell configuration.

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current.

-

Repeat this protocol at a regular frequency (e.g., every 10-15 seconds) to ensure a stable baseline current.

-

Perfuse the cell with increasing concentrations of terodiline, allowing the drug effect to reach a steady state at each concentration.

-

Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

-

Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Isolation of Guinea Pig Ventricular Myocytes

Primary cardiomyocytes provide a more physiologically relevant system for studying the effects of drugs on native ion channels.

Objective: To isolate viable, calcium-tolerant ventricular myocytes from a guinea pig heart for electrophysiological recordings.

Procedure Outline:

-

Anesthetize the guinea pig and administer heparin to prevent blood clotting.

-

Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.

-

Perfuse the heart retrogradely with a calcium-free Tyrode's solution to wash out the blood.

-

Switch to a perfusion solution containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

-

After digestion, remove the ventricles and gently triturate the tissue to release individual myocytes.

-

Gradually reintroduce calcium to the cell suspension to select for calcium-tolerant myocytes.

-

The isolated myocytes can then be used for patch-clamp experiments as described above.

Radioligand Binding Assay

This high-throughput method assesses the affinity of a compound for the hERG channel protein.

Objective: To determine the binding affinity (Ki) of terodiline to the hERG channel.

Preparation: Membrane preparations from cells overexpressing the hERG channel (e.g., HEK293-hERG).

Procedure Outline:

-

Incubate the membrane preparation with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole) at a fixed concentration.

-

Add increasing concentrations of unlabeled terodiline to compete with the radioligand for binding.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the amount of radioactivity bound to the membranes.

-

The concentration of terodiline that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening assay for hERG channel inhibition.

Objective: To rapidly screen for compounds that inhibit hERG channel activity.

Principle: Thallium ions (Tl+) can permeate through open hERG channels. A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. hERG inhibitors will block this influx and thus reduce the fluorescence signal.

Procedure Outline:

-

Plate hERG-expressing cells in a multi-well plate.

-

Load the cells with a Tl+-sensitive fluorescent dye.

-

Add the test compound (terodiline).

-

Stimulate the opening of the hERG channels using a high-potassium solution containing Tl+.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

A reduction in the fluorescence signal in the presence of the compound indicates hERG channel inhibition.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the mechanism of terodiline-induced cardiotoxicity.

Caption: Mechanism of terodiline-induced QT prolongation.

References